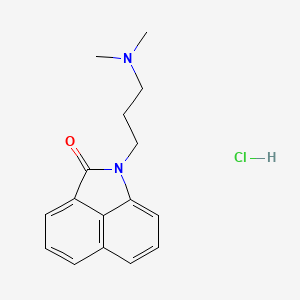
Diheptyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptyl oxalate is an organic compound with the molecular formula C₁₆H₃₀O₄. It is an ester derived from oxalic acid and heptanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diheptyl oxalate can be synthesized through the esterification reaction between oxalic acid and heptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Diheptyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce oxalic acid and heptanol.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Oxalic acid and heptanol.
Reduction: Heptanol.
Substitution: Various substituted oxalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diheptyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of diheptyl oxalate involves its interaction with various molecular targets and pathways. For example, in biological systems, this compound may interact with enzymes and proteins, leading to changes in their activity and function. The compound’s ester group can undergo hydrolysis, releasing oxalic acid, which can further participate in metabolic pathways .
Comparación Con Compuestos Similares
- Diethyl oxalate
- Dimethyl oxalate
- Dibutyl oxalate
- Dipropyl oxalate
Comparison: Diheptyl oxalate is unique due to its longer alkyl chain compared to other oxalate esters. This longer chain can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other oxalate esters may not be as effective .
Propiedades
Número CAS |
20442-03-9 |
|---|---|
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
diheptyl oxalate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-11-13-19-15(17)16(18)20-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
BODADHIQAXIHKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C(=O)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)

![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)


![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)





